Hydroxyprocaine

Vue d'ensemble

Description

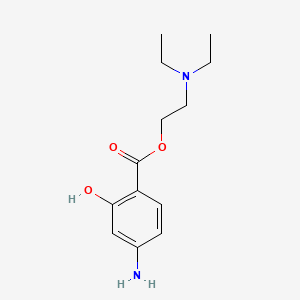

L'hydroxyprocaïne, de formule moléculaire C13H20N2O3, est un anesthésique local. Elle est connue pour sa capacité à bloquer les impulsions nerveuses en ciblant les canaux sodiques, ce qui la rend utile dans les applications médicales où une anesthésie localisée est requise .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'hydroxyprocaïne peut être synthétisée par estérification de l'acide 4-aminosalicylique avec le 2-(diéthylamino)éthanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le dicyclohexylcarbodiimide pour faciliter le processus d'estérification .

Méthodes de production industrielle : Dans les milieux industriels, la production d'hydroxyprocaïne implique des réactions d'estérification à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et le contrôle qualité pour répondre aux normes pharmaceutiques .

Types de réactions :

Oxydation : L'hydroxyprocaïne peut subir des réactions d'oxydation, en particulier au niveau du cycle aromatique, conduisant à la formation de dérivés quinoniques.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants dans des conditions spécifiques.

Substitution : L'hydroxyprocaïne peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes fonctionnels ester et amine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés aminés.

Substitution : Divers esters et amines substitués.

4. Applications de la recherche scientifique

L'hydroxyprocaïne a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des réactions d'estérification et d'amination.

Biologie : Investigated for its effects on nerve cells and its potential use in neurobiology research.

Médecine : Employé comme anesthésique local dans les interventions chirurgicales mineures et les applications dentaires.

Industrie : Utilisé dans la formulation de crèmes et de gels anesthésiques topiques

5. Mécanisme d'action

L'hydroxyprocaïne exerce ses effets en ciblant les canaux sodiques dans les cellules nerveuses. Elle se lie aux canaux sodiques, inhibant l'afflux d'ions sodium, ce qui empêche l'initiation et la propagation des impulsions nerveuses. Cette action entraîne une anesthésie localisée et une perte de sensation dans la zone ciblée.

Composés similaires :

Procaïne : Un autre anesthésique local avec un mécanisme d'action similaire mais qui diffère dans sa structure chimique.

Lidocaïne : Un anesthésique local largement utilisé avec une apparition plus rapide et une durée d'action plus longue que l'hydroxyprocaïne.

Bupivacaïne : Connu pour sa durée d'action prolongée, ce qui le rend adapté aux interventions chirurgicales plus longues.

Unicité de l'hydroxyprocaïne : L'hydroxyprocaïne est unique en raison de sa liaison ester spécifique et de la présence d'un groupe hydroxyle sur le cycle aromatique, ce qui influence ses propriétés pharmacocinétiques et ses voies métaboliques .

Applications De Recherche Scientifique

Scientific Research Applications

Hydroxyprocaine's applications can be categorized into several key areas:

Chemistry

- Model Compound : this compound is used as a model compound in the study of esterification and amine reactions. Its structural properties allow researchers to explore fundamental chemical processes.

Biology

- Neurobiology Research : Investigations into this compound's effects on nerve cells have provided insights into its potential use in neurobiology. Studies have shown that it can influence cellular signaling pathways and gene expression .

Medicine

- Local Anesthetic : this compound is employed in various medical settings as a local anesthetic, particularly in dentistry and minor surgical procedures. Its efficacy in providing pain relief has been documented in numerous clinical studies .

- Combination Therapies : Early clinical applications included its use with penicillin for treating leprosy, demonstrating favorable outcomes in over 100 patients across different countries.

Industry

- Topical Formulations : The compound is utilized in the formulation of topical anesthetic creams and gels, expanding its application beyond injections to include non-invasive delivery methods.

Biochemical Properties

Research indicates that this compound interacts with various enzymes and proteins within the body. Its effects on cellular functions include modulation of cell signaling pathways and metabolic processes .

Case Study 1: Efficacy in Dental Procedures

A study conducted on patients undergoing dental extractions demonstrated that this compound provided effective anesthesia with minimal side effects. Patients reported satisfaction with pain management during the procedure, highlighting its utility in dental practices .

Case Study 2: Combination Therapy for Tuberculosis

Research explored this compound's antibacterial properties when combined with penicillin for treating tuberculosis. The combination therapy showed enhanced efficacy against tubercle bacteria in vitro, suggesting potential for broader therapeutic applications beyond local anesthesia .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for esterification studies | Useful for understanding reaction mechanisms |

| Biology | Effects on nerve cells | Influences cellular signaling and gene expression |

| Medicine | Local anesthetic in dental procedures | Effective pain relief with high patient satisfaction |

| Industry | Formulation of topical anesthetics | Expands non-invasive delivery options |

Mécanisme D'action

Hydroxyprocaine exerts its effects by targeting sodium channels in nerve cells. It binds to the sodium channels, inhibiting the influx of sodium ions, which prevents the initiation and propagation of nerve impulses. This action results in localized anesthesia and loss of sensation in the targeted area.

Comparaison Avec Des Composés Similaires

Procaine: Another local anesthetic with a similar mechanism of action but differs in its chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to hydroxyprocaine.

Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.

Uniqueness of this compound: this compound is unique due to its specific ester linkage and the presence of a hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties and metabolic pathways .

Activité Biologique

Hydroxyprocaine is a local anesthetic that belongs to the amino ester class and is structurally related to procaine. It has been studied for its biological activity, particularly in the context of local anesthesia. This article reviews the synthesis, pharmacological properties, and various biological activities of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₂₀N₂O₃ and is characterized by its ester functional group. Its structure can be represented as follows:

This compound exhibits properties typical of local anesthetics, including the ability to block nerve conduction.

This compound exerts its local anesthetic effects primarily by blocking voltage-gated sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, leading to temporary loss of sensation in targeted areas. The specific mechanism involves:

- Binding to sodium channels in their inactive state.

- Stabilization of neuronal membranes, reducing excitability.

Local Anesthetic Efficacy

Research indicates that this compound demonstrates effective local anesthetic properties comparable to other established agents such as lidocaine and procaine. A study highlighted that this compound could provide adequate anesthesia for minor surgical procedures, with a favorable safety profile and minimal systemic toxicity .

Comparative Studies

A comparative analysis of this compound with other local anesthetics revealed:

| Compound | Onset Time (min) | Duration (hours) | Potency (relative) |

|---|---|---|---|

| This compound | 5 | 1-2 | Moderate |

| Lidocaine | 2 | 1-2 | High |

| Procaine | 5 | 0.5-1 | Low |

This table illustrates that while this compound has a similar onset time to procaine, its duration is slightly longer, making it a viable option for short procedures .

Case Studies

Several case studies have documented the clinical applications of this compound:

- Dental Procedures : this compound was used effectively in dental anesthesia, providing sufficient pain relief during extraction procedures with minimal side effects reported.

- Minor Surgical Interventions : In a study involving minor dermatological surgeries, patients receiving this compound reported high satisfaction levels regarding pain management .

- Pediatric Applications : A case study focusing on pediatric patients indicated that this compound could be safely administered for minor surgical interventions, yielding effective analgesia without significant adverse reactions .

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. It is generally well-tolerated; however, potential side effects may include:

- Allergic reactions

- Local irritation at the injection site

- Rare systemic effects such as cardiovascular disturbances when administered in high doses.

Toxicological assessments suggest that this compound's risk profile is comparable to other local anesthetics, making it a suitable choice for clinical use .

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197591 | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-53-6 | |

| Record name | Hydroxyprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprocaine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial clinical applications of Hydroxyprocaine?

A: this compound, often formulated with penicillin, showed early promise in treating leprosy. Studies involving over 100 patients across different countries reported favorable outcomes with this combination therapy []. Notably, researchers highlighted the drug's excellent tolerability. Treatment durations ranged from 3 to 24 months, with intramuscular injections administered at varying intervals [, ].

Q2: Beyond leprosy, were there other diseases this compound was investigated for?

A: Yes, researchers explored this compound-penicillin in combination with paratebin for treating tuberculosis []. Additional studies investigated its effects on tubercle bacteria using in vitro models like incubated eggs [].

Q3: What are the antibacterial properties of this compound?

A: While primarily recognized for its local anesthetic properties, this compound demonstrated notable antibacterial effects. Researchers specifically investigated its action against tubercle bacteria and its potential synergistic effects when combined with antibiotics like penicillin [, , ].

Q4: Were there any studies on the stability and characteristics of this compound?

A: Yes, researchers conducted solid-state characterizations of this compound hydrochloride, revealing insights into its polymorphic forms []. This type of research is essential for understanding drug stability and formulation.

Q5: How does the structure of this compound relate to its anesthetic activity?

A: Although the provided abstracts lack detailed structural-activity relationship (SAR) data for this compound, a study comparing its local anesthetic properties and toxicity to Hydroxyamethocaine sheds some light on this aspect []. Such comparative analyses help in understanding how subtle structural modifications can influence a molecule's pharmacological profile.

Q6: Were there any reported limitations or challenges with this compound therapy?

A: Some studies presented critical analyses of this compound-penicillin therapy, particularly in the context of tuberculosis treatment []. This suggests that while initial findings appeared promising, further investigation was necessary to fully understand its efficacy and potential drawbacks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.